methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Overview
Description
“Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate” is a chemical compound with the molecular formula C4H5N3O3 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their wide range of biological activities .
Synthesis Analysis
This compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another synthesis method involves the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide .
Molecular Structure Analysis
The molecular structure of “methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate” consists of a 1,2,4-triazole ring, which is a five-membered ring structure with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
The compound can undergo various chemical reactions to form a variety of thiazolyl-pyrazole derivatives . These reactions involve the use of several isothiocyanates and bromoacetyl derivatives .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 143.1 .
Scientific Research Applications
Antibacterial Activity
Methyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate: has been studied for its potential in combating bacterial infections. The compound’s synthesis and its derivatives have shown promising antibacterial properties . This application is particularly significant in the field of medicinal chemistry, where the development of new antibiotics is crucial due to the rising threat of antibiotic-resistant bacteria.
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic molecules, which are a large family of biologically active organic intermediates . These heterocycles are covered in several drugs, emphasizing their significant roles in medicinal chemistry.
Development of Antiviral Agents
The triazole ring present in the compound is a common feature in many antiviral agents. As such, Methyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate can be utilized in the synthesis of compounds with potential antiviral activities .
Anti-Inflammatory and Analgesic Properties
The compound’s structure is conducive to the development of molecules with anti-inflammatory and analgesic properties. This is due to the presence of the 1,2,4-triazole moiety, which is known to confer such biological activities .
Anticancer Research
Research has indicated that triazole derivatives can play a role in anticancer therapy. The compound could be used to synthesize new molecules that might inhibit cancer cell growth or proliferation .
Central Nervous System (CNS) Depressants
Compounds containing the 1,2,4-triazole ring system have been associated with CNS depressant activity. Therefore, Methyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate could be a valuable starting material for the development of new CNS depressants .
Mechanism of Action
Methyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
is a compound with a wide range of potential applications.
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
The compound’s solubility and other physical properties suggest that it may have good bioavailability .
Safety and Hazards
properties
IUPAC Name |
methyl 5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-10-3(8)2-5-4(9)7-6-2/h1H3,(H2,5,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKBXZPKSLZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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